molecular formula C7H6ClN3 B6176168 1-azido-2-chloro-4-methylbenzene CAS No. 136672-34-9

1-azido-2-chloro-4-methylbenzene

Cat. No.: B6176168
CAS No.: 136672-34-9
M. Wt: 167.6
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Description

Significance of Aryl Azides as Versatile Synthetic Intermediates

Aryl azides are organic compounds containing the azido (B1232118) functional group (–N₃) attached to an aromatic ring. at.ua They are of significant interest in organic chemistry due to their wide range of reactions. at.ua The azide (B81097) group can act as a precursor to amines, participate in cycloaddition reactions, and generate nitrenes upon thermolysis or photolysis. nih.gov

One of the most prominent applications of aryl azides is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). smolecule.comorgsyn.org These reactions are highly efficient and regioselective, leading to the formation of stable triazole rings, which are valuable structures in medicinal chemistry and materials science. smolecule.comwikipedia.org Aryl azides are also employed in Staudinger ligation, a reaction that forms an amide bond and is widely used in chemical biology for bioconjugation. wikipedia.org

Furthermore, aryl azides serve as photoaffinity labels for identifying and characterizing protein-ligand interactions. at.ua The azide group is relatively stable in the dark but can be activated by UV light to form a highly reactive nitrene, which can then form a covalent bond with nearby molecules. nih.gov

Role of Halogenated and Methyl-Substituted Aromatics in Chemical Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis. numberanalytics.com The halogen atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence and type of halogen can influence the reactivity of the aromatic ring. numberanalytics.comacs.org

Methyl-substituted aromatics, such as toluene (B28343), are also important starting materials in chemical synthesis. The methyl group is an activating group and directs electrophilic aromatic substitution to the ortho and para positions. libretexts.org It can also be functionalized through free-radical halogenation or oxidation to introduce other functional groups. libretexts.org

The combination of a halogen and a methyl group on an aromatic ring, as seen in 1-azido-2-chloro-4-methylbenzene, offers multiple sites for synthetic modification, allowing for the construction of complex molecular architectures.

Rationale for Comprehensive Investigation of 1-Azido-2-chloro-4-methylbenzene Reactivity and Transformations

The specific substitution pattern of 1-azido-2-chloro-4-methylbenzene makes it a valuable subject for detailed investigation. The interplay between the electron-donating methyl group and the electron-withdrawing chloro and azido groups influences the electronic properties and reactivity of the aromatic ring.

A comprehensive study of this compound's reactivity could reveal new synthetic methodologies and provide insights into the effects of multiple substituents on reaction outcomes. For instance, the regioselectivity of electrophilic aromatic substitution or the efficiency of metal-catalyzed cross-coupling reactions could be significantly affected by this unique substitution pattern. The presence of three distinct functional groups offers the potential for orthogonal chemical transformations, where each group can be reacted selectively without affecting the others. This makes 1-azido-2-chloro-4-methylbenzene a potentially versatile scaffold for the synthesis of diverse chemical libraries for drug discovery and materials science.

Historical Development of Azide and Halogen Chemistry on Aromatic Systems

The chemistry of aromatic azides dates back to 1864 when Peter Griess first prepared phenyl azide. wikipedia.org However, for a long time, the use of organic azides was limited due to their perceived instability. wikipedia.org The work of Theodor Curtius on the rearrangement of acyl azides and Rolf Huisgen's description of 1,3-dipolar cycloadditions laid the foundation for the modern understanding of azide reactivity. wikipedia.org The discovery of the "click reaction" by K. Barry Sharpless and others dramatically increased the interest in and application of organic azides. wikipedia.org

The halogenation of aromatic compounds is a classic reaction in organic chemistry, with early examples dating back to the 19th century. wikipedia.org The development of electrophilic aromatic substitution theories provided a mechanistic understanding of these reactions. wikipedia.org The discovery of various Lewis acid catalysts, such as aluminum chloride and iron(III) bromide, was crucial for the efficient halogenation of many aromatic compounds. libretexts.orgwikipedia.org In recent decades, the focus has shifted to developing more selective and environmentally friendly halogenation methods. nih.gov The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of halogenated aromatics in synthesis. science.gov

Interactive Data Tables

Properties of 1-Azido-2-chloro-4-methylbenzene and Related Compounds

Property1-Azido-2-chloro-4-methylbenzene1-Azido-4-methylbenzene1-Azido-4-chlorobenzene
CAS Number 357292-37-6 2101-86-2 cymitquimica.comnih.gov3296-05-7 sigmaaldrich.com
Molecular Formula C₇H₆ClN₃ C₇H₇N₃ cymitquimica.comnih.govC₆H₄ClN₃ sigmaaldrich.com
Molecular Weight Not specified133.15 g/mol cymitquimica.comnih.gov153.57 g/mol sigmaaldrich.com
Appearance Not specifiedColorless to pale yellow liquid cymitquimica.comNot specified

Synthesis Methods for Aryl Azides

MethodDescriptionKey Features
Diazotization Conversion of anilines to aryl diazonium salts, followed by reaction with sodium azide. eurekaselect.comClassical and widely used method. Requires strong acids and low temperatures. eurekaselect.com
Nucleophilic Aromatic Substitution Reaction of activated aryl halides with sodium azide.Requires electron-withdrawing groups on the aromatic ring.
From Organoboron Compounds Copper(II)-catalyzed conversion of organoboron compounds to aryl azides. organic-chemistry.orgComplements existing methods and facilitates cycloaddition reactions. organic-chemistry.org
From Arenediazonium Tosylates Reaction of thermally stable arenediazonium tosylates with sodium azide in water. organic-chemistry.orgSimple, safe, and provides high purity products without metal catalysis. organic-chemistry.org

Properties

CAS No.

136672-34-9

Molecular Formula

C7H6ClN3

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Azido 2 Chloro 4 Methylbenzene

Strategies for Azide (B81097) Introduction onto 2-Chloro-4-methylbenzene Frameworks

The introduction of an azide functional group onto an aromatic ring can be accomplished through several key synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

A common and well-established method for the synthesis of aryl azides is the diazotization of an aromatic amine followed by treatment with an azide salt. smolecule.comscirp.org This two-step process is a cornerstone in aromatic chemistry.

The reaction proceeds as follows:

Diazotization : The primary aromatic amine, 2-chloro-4-methylaniline, is treated with a source of nitrous acid (HNO₂) to form a diazonium salt. Typically, this is achieved by reacting the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

Azidation : The in situ generated 2-chloro-4-methylbenzenediazonium chloride is then reacted with a source of azide ions, most commonly sodium azide (NaN₃). The azide ion displaces the dinitrogen molecule (N₂), which is an excellent leaving group, to yield the final product, 1-azido-2-chloro-4-methylbenzene.

Nucleophilic Aromatic Substitution (SNAr) presents an alternative pathway for synthesizing aryl azides. This reaction, however, is contingent on the electronic properties of the aromatic ring. Unlike typical SN1 or SN2 reactions, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.comyoutube.com The mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For SNAr to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (typically a halide). libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate complex.

In this approach, a dihalogenated precursor, such as 1,2-dichloro-4-methylbenzene or 2-chloro-1-fluoro-4-methylbenzene, is reacted directly with an azide source like sodium azide. The success of this reaction depends on the activation of the benzene (B151609) ring. The chlorine atom and methyl group are not strongly activating or deactivating in the required manner for SNAr.

However, if a strongly electron-withdrawing group (e.g., a nitro group, -NO₂) were present at a position ortho or para to one of the halogens, the reaction would be significantly more feasible. In a direct competition on an activated ring, fluoride (B91410) is a much better leaving group than chloride for SNAr reactions because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the highly electronegative fluorine atom. masterorganicchemistry.comyoutube.com

Table 1: Theoretical Reactivity of Precursors in SNAr with an Azide Nucleophile

Precursor MoleculeLeaving GroupRequired Ring ActivationRelative Reaction Rate
2-Chloro-1-fluoro-5-nitro-4-methylbenzeneFluorideHigh (due to -NO₂)Fastest
1,2-Dichloro-5-nitro-4-methylbenzeneChlorideHigh (due to -NO₂)Fast
1,2-Dichloro-4-methylbenzeneChlorideNoneVery Slow / Unreactive

Given the limitations of direct SNAr on an unactivated ring, indirect routes can be devised. A potential strategy involves:

Nitration : Introduction of a nitro group onto the 2-chloro-4-methyltoluene ring to activate it towards nucleophilic attack.

Azidation : Performance of the SNAr reaction with sodium azide to displace a halide.

Modification : Subsequent chemical modification or removal of the activating nitro group, if desired, to yield the target structure.

This multi-step approach, while longer, allows the SNAr mechanism to be used on otherwise unreactive substrates.

Concerns over the toxicity and explosive nature of sodium azide have prompted research into alternative synthetic methods.

Trimethylsilyl Azide (TMSA) : TMSA ( (CH₃)₃SiN₃ ) is a covalently bonded azide that is soluble in many aprotic organic solvents. researchgate.net It can be used as an alternative to sodium azide in SNAr and other azidation reactions, sometimes offering milder reaction conditions, although it is more expensive. researchgate.net

Metal-Free Cycloadditions : Modern organic synthesis has seen the development of methods that avoid azides altogether for the creation of nitrogen-containing heterocycles. For instance, the Sakai-Clark reaction is a one-pot, metal-free method to produce 1-aryl-1,2,3-triazoles directly from anilines without isolating an aryl azide intermediate, showcasing a trend towards safer synthetic protocols. chemrxiv.org While this produces a triazole and not an azide, it represents the type of alternative strategy being developed to avoid hazardous reagents.

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Precursors with Azide Sources

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction parameters is critical for maximizing product yield and purity while minimizing reaction time and the formation of byproducts. researchgate.netscielo.br For the synthesis of 1-azido-2-chloro-4-methylbenzene, particularly via the diazotization route, several factors can be systematically adjusted.

Key parameters for optimization include:

Temperature : Low temperatures (0-5 °C) are crucial during the formation of the diazonium salt to prevent its premature decomposition.

Solvent : The choice of solvent can influence the solubility of reagents and intermediates, affecting reaction rates and outcomes. researchgate.net

Reaction Time : Insufficient reaction time can lead to incomplete conversion, while excessively long times may promote the formation of undesired byproducts. scielo.br

Reagent Stoichiometry : The molar ratios of the amine, acid, and azide source must be carefully controlled for efficient conversion.

Table 2: Example of Optimization Strategy for a Generic Aryl Azide Synthesis

EntryVariable ChangedConditionObserved Outcome (Yield %)Notes
1 (Baseline)-Water, 5 °C, 1 hr75%Standard conditions.
2Temperature25 °C40%Higher temperature leads to diazonium salt decomposition. researchgate.net
3SolventAcetonitrile82%Solvent change improves solubility and yield. scielo.br
4Reaction Time4 hrs78%Longer time may increase byproduct formation. scielo.br
5Base (if applicable)K₂CO₃VariableBase can affect nucleophilicity and side reactions. researchgate.net

A systematic approach, such as varying one condition at a time, allows for the identification of the optimal parameters for the synthesis, leading to a more efficient and pure production of 1-azido-2-chloro-4-methylbenzene. scielo.brresearchgate.net

Scale-Up Considerations for Laboratory Synthesis

The scale-up of the synthesis of 1-azido-2-chloro-4-methylbenzene, particularly the diazotization step, presents significant safety challenges that must be carefully managed. researchgate.netnih.govacs.org The primary hazard is associated with the diazonium salt intermediate, which is known to be unstable and can decompose exothermically and potentially explosively if not handled correctly. researchgate.netnih.gov

Key considerations for the safe scale-up of this synthesis include:

Temperature Control: Maintaining a low temperature, typically below 5 °C, during the diazotization reaction is crucial to prevent the uncontrolled decomposition of the diazonium salt. researchgate.net On a larger scale, efficient heat removal becomes more challenging, necessitating the use of appropriate cooling systems and careful monitoring of the reaction temperature. acs.org

Accumulation of Diazonium Salt: The accumulation of large quantities of the diazonium salt should be avoided. researchgate.net Historically, incidents involving diazo compounds have often resulted from the isolation or accumulation of these unstable intermediates. researchgate.net

Continuous Flow Chemistry: A highly recommended approach to mitigate the risks associated with diazotization reactions on a larger scale is the use of continuous flow chemistry. acs.orgresearchgate.net In a flow reactor, small amounts of reactants are continuously mixed and reacted, minimizing the volume of the hazardous diazonium salt present at any given time. researchgate.net This technology offers superior control over reaction parameters such as temperature and residence time, leading to improved safety and often higher yields and purities. acs.org The development of scalable continuous flow procedures for diazotization and azidation reactions has been successfully demonstrated. acs.org

Process Safety Evaluation: Before any scale-up, a thorough process safety evaluation is essential. This includes techniques like reaction calorimetry (RC) to understand the thermal profile of the reaction and identify any potential for thermal runaway. acs.org

The following interactive data table summarizes the key challenges and mitigation strategies for the laboratory scale-up of the synthesis of 1-azido-2-chloro-4-methylbenzene.

Challenge Risk Mitigation Strategy Key Findings/Benefits
Diazonium Salt Instability Exothermic decomposition, potential for explosion. researchgate.netnih.govStrict temperature control (<5 °C). researchgate.net Use of continuous flow reactors. acs.orgresearchgate.netEnhanced safety by minimizing accumulation of hazardous intermediate. researchgate.net Improved reaction control and product quality. acs.org
Heat Dissipation on Scale Thermal runaway, loss of reaction control. acs.orgUse of efficient cooling systems. Reaction calorimetry studies to determine thermal profile. acs.orgPrevents uncontrolled temperature excursions. Provides critical data for safe process design. acs.org
Handling of Sodium Azide Toxicity and potential for forming explosive heavy metal azides.Use of appropriate personal protective equipment. Avoid contact with heavy metals.Safe handling and prevention of hazardous side reactions.

Chemical Transformations and Reactivity of 1 Azido 2 Chloro 4 Methylbenzene

Reactions Involving the Azido (B1232118) Group

The azido group of 1-azido-2-chloro-4-methylbenzene is a high-energy, reactive moiety that readily participates in several key transformations. Its behavior is central to the utility of this compound in synthetic chemistry.

The azide (B81097) functionality is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions. nih.govresearchgate.net These reactions, particularly the azide-alkyne cycloadditions, form the cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.org The resulting 1,2,3-triazole ring is a stable, aromatic heterocycle found in numerous applications, including pharmaceuticals and materials science. nih.govnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This transformation represents a significant improvement over the uncatalyzed thermal Huisgen cycloaddition, which requires elevated temperatures and typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The reaction is robust and can be performed in a variety of solvents, including aqueous media, and is tolerant of a wide range of functional groups. beilstein-journals.orgunits.it

The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. wikipedia.org The copper catalyst can be introduced as a Cu(I) salt, such as copper(I) iodide or bromide, or generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent, such as sodium ascorbate. wikipedia.orgbeilstein-journals.org The use of ligands, for instance, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. beilstein-journals.org

In the context of 1-azido-2-chloro-4-methylbenzene, the CuAAC reaction provides a straightforward route to a variety of 1-(2-chloro-4-methylphenyl)-4-substituted-1H-1,2,3-triazoles. The reaction proceeds by treating the azide with a terminal alkyne in the presence of a copper(I) catalyst.

Table 1: Examples of CuAAC Reactions with 1-Azido-2-chloro-4-methylbenzene

Alkyne Reactant Catalyst System Product
Phenylacetylene CuI 1-(2-chloro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcohol CuSO₄/Sodium Ascorbate (1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol

The rate and efficiency of the CuAAC reaction can be influenced by the electronic nature of both the azide and the alkyne. While specific kinetic data for 1-azido-2-chloro-4-methylbenzene is not extensively reported, general trends show that electron-withdrawing groups on the azide can increase the reaction rate.

To circumvent the potential toxicity of the copper catalyst in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govresearchgate.net This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts with an azide without the need for a metal catalyst. nih.gov The high ring strain of the cycloalkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed under physiological conditions. nih.gov

The reaction of 1-azido-2-chloro-4-methylbenzene with a strained cycloalkyne like bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctynol (DIBO) would yield the corresponding fused triazole product. This catalyst-free approach is particularly valuable for bioconjugation applications where the presence of copper might be detrimental. researchgate.netnih.gov Recent studies have shown that secondary interactions, such as those involving a boronate ester, can accelerate the rate and control the regioselectivity of SPAAC reactions. chemrxiv.orgnih.gov

Table 2: Representative SPAAC Reaction

Cycloalkyne Reactant Conditions Product

[3+2] Cycloaddition Reactions (Click Chemistry)

Cycloadditions with Other Dipolarophiles (e.g., Nitriles, Alkenes)

While the reaction with alkynes is the most prominent, the azido group of 1-azido-2-chloro-4-methylbenzene can also undergo [3+2] cycloadditions with other dipolarophiles, such as electron-deficient alkenes and nitriles.

The thermal cycloaddition of aryl azides with activated alkenes, such as those bearing electron-withdrawing groups, can lead to the formation of Δ²-1,2,3-triazolines. researchgate.net These reactions often require heating and may lead to mixtures of products, including the triazoline and potentially aziridines after nitrogen extrusion from the triazoline. researchgate.net For example, reacting 1-azido-2-chloro-4-methylbenzene with an α,β-unsaturated ester under thermal conditions could yield the corresponding triazoline derivative. researchgate.net

Cycloaddition with nitriles can lead to the formation of tetrazoles. This reaction is often catalyzed by a Lewis acid and can require harsh conditions. For instance, the reaction of 1-azido-2-chloro-4-methylbenzene with a nitrile in the presence of a catalyst like zinc chloride could potentially yield a disubstituted tetrazole.

Upon thermal or photochemical stimulation, aryl azides like 1-azido-2-chloro-4-methylbenzene can extrude a molecule of dinitrogen (N₂) to generate a highly reactive intermediate known as a nitrene. researchgate.netresearchgate.net

The thermolysis of 1-azido-2-chloro-4-methylbenzene leads to the formation of 2-chloro-4-methylphenylnitrene. researchgate.net Nitrenes are electron-deficient species with a monovalent nitrogen atom and can exist in either a singlet or a triplet electronic state. acs.org The reactivity of the generated nitrene is dependent on its electronic state.

Singlet nitrenes can undergo a variety of reactions, including:

Intramolecular C-H insertion: The nitrene can insert into a C-H bond within the same molecule. For example, insertion into the ortho-methyl group could potentially lead to the formation of a five-membered ring.

Ring expansion: Aryl nitrenes can undergo ring expansion to form dehydroazepines, which are often trapped by nucleophiles.

Intermolecular reactions: In the presence of other reagents, the nitrene can undergo addition to alkenes to form aziridines or insert into C-H bonds of other molecules. nih.govacs.org

Triplet nitrenes behave more like diradicals and can undergo hydrogen atom abstraction or other radical-type reactions. acs.org

The thermal decomposition of substituted aryl azides can lead to complex product mixtures depending on the reaction conditions and the substitution pattern on the aromatic ring. For example, the thermolysis of some ortho-substituted azidobenzenes can result in cyclization to form fused heterocyclic systems. researchgate.netrsc.org In the case of 2-chloro-4,6-dinitroazidobenzene, thermal decomposition at around 120°C leads to the formation of 4-nitro-6-chlorophenoxazine. researchgate.netresearchgate.net While the specific products from the thermal decomposition of 1-azido-2-chloro-4-methylbenzene are not detailed in the provided context, the formation of the corresponding nitrene is the key primary step. researchgate.netresearchgate.net

Table 3: Potential Products from the Reactivity of 2-Chloro-4-methylphenylnitrene

Reaction Type Reactant/Conditions Potential Product Class
Intramolecular C-H Insertion Heating in inert solvent Fused heterocyclic compounds
Intermolecular Aziridination Alkene Substituted aziridines

Thermal Decomposition and Nitrene Chemistry

Intramolecular Cyclizations Induced by Nitrene Formation

The generation of a nitrene from the azido group of 1-azido-2-chloro-4-methylbenzene through thermolysis or photolysis opens pathways for intramolecular cyclization reactions. The highly electrophilic nitrene can react with adjacent groups or C-H bonds on the aromatic ring.

Upon formation, the 2-chloro-4-methylphenylnitrene intermediate can undergo several potential intramolecular reactions:

Cyclization involving the chloro substituent: While less common, the nitrene could potentially interact with the adjacent chloro group, though displacement or complex formation is not a primary pathway.

Cyclization involving the methyl group: The nitrene can insert into one of the C-H bonds of the para-methyl group. This would lead to the formation of a five-membered ring, resulting in a substituted indoline (B122111) derivative.

Ring closure onto the aromatic ring: The nitrene can attack an ortho C-H bond on the benzene (B151609) ring. In the case of 2-chloro-4-methylphenylnitrene, this would lead to the formation of a substituted carbazole. For instance, the thermal decomposition of certain substituted azido compounds is known to yield cyclic products. The thermolysis of 2-chloro-4,6-dinitroazidobenzene at approximately 120°C results in the formation of 4-nitro-6-chlorophenoxazine, indicating a cyclization pathway involving an ortho-nitro group. researchgate.net Although 1-azido-2-chloro-4-methylbenzene lacks a nitro group for such a specific transformation, the principle of intramolecular cyclization following nitrene formation remains a key reactive pathway.

The specific products formed from the intramolecular cyclization of 1-azido-2-chloro-4-methylbenzene would be highly dependent on the reaction conditions, such as temperature, solvent, and the presence of catalysts, which can influence the preferred reaction pathway.

Photochemical Transformations and Photoinduced Reactions

The photochemistry of aryl azides like 1-azido-2-chloro-4-methylbenzene is dominated by the light-induced decomposition of the azido group to form a highly reactive nitrene intermediate, with the concurrent loss of nitrogen gas (N₂).

Upon irradiation with UV light, 1-azido-2-chloro-4-methylbenzene is expected to generate 2-chloro-4-methylphenylnitrene. The fate of this intermediate is determined by its spin state (singlet or triplet) and the reaction environment. General photochemical reactions of aryl azides include:

Hydrogen Abstraction: In the presence of hydrogen-donating solvents, the nitrene can abstract hydrogen atoms to form the corresponding primary amine, 2-chloro-4-methylaniline.

Dimerization: The nitrene intermediates can react with a parent azide molecule or dimerize to form azo compounds. This leads to the formation of 2,2'-dichloro-4,4'-dimethylazobenzene.

Intramolecular Reactions: As discussed in the previous section, the photochemically generated nitrene can undergo intramolecular cyclization reactions.

Ring Expansion: Aryl nitrenes can undergo ring expansion to form highly strained dehydroazepine intermediates, which can then be trapped by nucleophiles.

The photolysis of aryl azides often results in a mixture of products, with the distribution depending on factors like the irradiation wavelength, solvent, and the concentration of the azide. researchgate.net For example, studies on other aryl azides have shown the formation of amines, azo-derivatives, and polymeric tars as a complex mixture of photoproducts.

Reduction of the Azido Group to Amine Derivatives

The reduction of the azido group in 1-azido-2-chloro-4-methylbenzene to the corresponding primary amine, 2-chloro-4-methylaniline, is a common and synthetically useful transformation. This conversion can be achieved using a variety of reducing agents and methods, offering flexibility in terms of reaction conditions and chemoselectivity.

Common methods for the reduction of aryl azides include:

Catalytic Hydrogenation: This is one of the most efficient methods, typically employing a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂). thieme-connect.demasterorganicchemistry.com The reaction is usually clean and high-yielding.

Hydride Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing azides. orgoreview.com However, sodium borohydride (B1222165) (NaBH₄) alone is generally not reactive enough but its reactivity can be enhanced by the addition of catalysts. tandfonline.comorganic-chemistry.org

Sodium Borohydride with Catalysts: The combination of NaBH₄ with catalysts such as copper(II) sulfate (CuSO₄) or nickel(II) chloride (NiCl₂) provides a milder and more selective alternative to LiAlH₄. tandfonline.comtandfonline.com These systems can reduce aryl azides to amines in good yields. tandfonline.com

Other Reducing Systems: Other reported methods include the use of zinc borohydride, which can reduce aryl azides under mild conditions. lookchem.com Hydrogen sulfide (B99878) (H₂S) or its salts can also serve as reducing agents for aryl azides. nih.gov The Staudinger reaction, using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is another classic method. orgoreview.com

The choice of reducing agent is crucial, especially if other reducible functional groups are present in the molecule. For 1-azido-2-chloro-4-methylbenzene, the chloro and methyl groups are stable to most of these reducing conditions.

Table 1: Selected Reagents for the Reduction of Aryl Azides to Primary Amines

Reagent/System Typical Solvent Temperature Yield Reference(s)
H₂ / Pd-C Methanol (MeOH) or Ethanol (EtOH) Room Temperature High thieme-connect.demasterorganicchemistry.com
NaBH₄ / CuSO₄ Methanol (MeOH) 0-5 °C High tandfonline.com
NaBH₄ / NiCl₂ Methanol (MeOH) Room Temperature Good to High organic-chemistry.org
LiAlH₄ Tetrahydrofuran (THF) or Diethyl ether (Et₂O) 0 °C to Reflux High orgoreview.com
Zn(BH₄)₂ 1,2-Dimethoxyethane (DME) Room Temperature High lookchem.com
PPh₃ / H₂O THF / Water Room Temperature to Reflux Good to High orgoreview.com

Reactions Involving the Chloro Substituent

The chloro group attached to the aromatic ring of 1-azido-2-chloro-4-methylbenzene can be displaced through nucleophilic substitution reactions, although this typically requires specific conditions or activating groups on the ring.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. It proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the chloride ion re-establishes the aromaticity and yields the substitution product.

For 1-azido-2-chloro-4-methylbenzene, this reaction would involve the displacement of the chloro substituent by various nucleophiles, such as alkoxides, amines, or thiolates. The success of the SNAr reaction is highly dependent on the electronic nature of the substituents on the aromatic ring.

Influence of Electron-Withdrawing Groups on Reactivity

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org These groups stabilize the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining addition step.

In 1-azido-2-chloro-4-methylbenzene:

The azido group (-N₃) is considered an electron-withdrawing group. Its position at C1 (ortho to the C2-chloro substituent) provides the necessary activation for nucleophilic attack at the C2 position. The azido group can help delocalize the negative charge of the Meisenheimer intermediate.

The methyl group (-CH₃) at the C4 position is an electron-donating group (EDG). EDGs generally deactivate the ring towards nucleophilic aromatic substitution by destabilizing the anionic intermediate.

Benzyne (B1209423) Mechanism in Specific Conditions

Under conditions of very strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂), and typically at elevated temperatures, an alternative mechanism for nucleophilic aromatic substitution can occur: the elimination-addition, or benzyne, mechanism. masterorganicchemistry.comlibretexts.org This pathway does not require activation by electron-withdrawing groups.

The mechanism involves two main steps:

Elimination: The strong base abstracts a proton from a carbon atom ortho to the leaving group (chlorine). This is followed by the elimination of the halide ion, leading to the formation of a highly reactive, strained intermediate called a benzyne, which contains a formal triple bond within the aromatic ring. youtube.com

Addition: The nucleophile (e.g., amide ion, NH₂⁻) then adds to the benzyne intermediate. This addition can occur at either carbon of the "triple bond," followed by protonation (from the solvent, e.g., ammonia) to give the final product.

For 1-azido-2-chloro-4-methylbenzene, the strong base can abstract a proton from either C3 or C6. This leads to the formation of two possible benzyne intermediates:

3-Azido-5-methylbenzyne: Formed by deprotonation at C6.

4-Chloro-6-methylbenzyne: This pathway is less likely as it would require deprotonation adjacent to the electron-donating methyl group and further from the activating azido group. However, the primary benzyne formed would be from deprotonation at C3, leading to 3-azido-5-methylbenzyne .

Nucleophilic attack on the asymmetric 3-azido-5-methylbenzyne can then occur at two different positions (C2 or C3), which would result in a mixture of regioisomeric products. For example, reaction with sodium amide in liquid ammonia (B1221849) could potentially yield both 1-azido-2-amino-4-methylbenzene and 1-azido-3-amino-4-methylbenzene. The product distribution is often influenced by the electronic effects of the substituents on the benzyne intermediate. masterorganicchemistry.comlibretexts.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of 1-azido-2-chloro-4-methylbenzene, the chloro substituent is the primary site for these transformations. However, the presence of the azide group introduces a challenge, as it can be sensitive to certain reaction conditions and may interact with the metal catalyst. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organic halide with an organoboron compound. libretexts.org For 1-azido-2-chloro-4-methylbenzene, the reaction would involve the coupling of the chloro-substituted carbon with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org

The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While there is a lack of specific literature detailing the Suzuki-Miyaura coupling of 1-azido-2-chloro-4-methylbenzene, studies on related aryl azides suggest that the azide group can be compatible with these conditions. acs.orgacs.org However, the choice of phosphine (B1218219) ligands is crucial, as some can induce the Staudinger reduction of the azide. acs.org

Table 1: Hypothetical Suzuki-Miyaura Coupling of 1-Azido-2-chloro-4-methylbenzene

Reagent 1Reagent 2CatalystBaseProduct
1-Azido-2-chloro-4-methylbenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃2-Azido-5-methyl-1,1'-biphenyl
1-Azido-2-chloro-4-methylbenzeneVinylboronic acidPd(OAc)₂/SPhosCs₂CO₃1-Azido-2-chloro-4-(vinyl)benzene

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgacs.org In this reaction, 1-azido-2-chloro-4-methylbenzene would react with an alkene in the presence of a palladium catalyst and a base. rsc.org The reaction typically proceeds with high trans selectivity. rsc.org

The mechanism involves the oxidative addition of the aryl chloride to palladium, followed by alkene insertion into the palladium-carbon bond and subsequent β-hydride elimination. wikipedia.org The compatibility of the azide group would again be a key consideration, with the potential for side reactions.

Table 2: Hypothetical Heck Coupling of 1-Azido-2-chloro-4-methylbenzene

Reagent 1Reagent 2CatalystBaseProduct
1-Azido-2-chloro-4-methylbenzeneStyrenePd(OAc)₂Et₃N(E)-1-(2-Azido-4-methylphenyl)-2-phenylethene
1-Azido-2-chloro-4-methylbenzeneMethyl acrylatePdCl₂(PPh₃)₂NaOAcMethyl (E)-3-(2-azido-4-methylphenyl)acrylate

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netacs.orgwikipedia.org For 1-azido-2-chloro-4-methylbenzene, this reaction would yield an aryl alkyne. youtube.com

The reaction mechanism involves separate catalytic cycles for palladium and copper. researchgate.net The azide functionality is generally tolerant of Sonogashira conditions, making it a valuable tool for the synthesis of complex molecules containing both azide and alkyne moieties. acs.org

Table 3: Hypothetical Sonogashira Coupling of 1-Azido-2-chloro-4-methylbenzene

Reagent 1Reagent 2CatalystCo-catalystBaseProduct
1-Azido-2-chloro-4-methylbenzenePhenylacetylenePd(PPh₃)₄CuIEt₃N1-Azido-2-chloro-4-(phenylethynyl)benzene
1-Azido-2-chloro-4-methylbenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂CuIPiperidine1-Azido-2-chloro-4-((trimethylsilyl)ethynyl)benzene

Beyond the more common palladium-catalyzed reactions, other transition metals can be employed to functionalize aryl halides. For instance, nickel catalysts have been developed for Sonogashira couplings. wikipedia.org Rhodium-based catalysts have also been shown to be effective in Suzuki-Miyaura type cross-couplings. The azide group itself can participate in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling with isocyanides to form carbodiimides. rsc.org The specific application of these alternative catalytic systems to 1-azido-2-chloro-4-methylbenzene would require experimental investigation to determine their feasibility and selectivity.

Reactions Involving the Methyl Group

The methyl group of 1-azido-2-chloro-4-methylbenzene is a benzylic position, making it susceptible to functionalization through radical or oxidative processes.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methyl group to a carboxylic acid. libretexts.orglibretexts.orgyoutube.com This reaction requires the presence of at least one benzylic hydrogen. libretexts.orglibretexts.org Therefore, the methyl group of 1-azido-2-chloro-4-methylbenzene could be oxidized to a carboxylic acid group, yielding 3-azido-4-chlorobenzoic acid. It is important to note that the azide group may not be stable under strong oxidizing conditions.

Halogenation: The benzylic position can undergo radical halogenation, for example, using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. youtube.com This would replace one of the hydrogens of the methyl group with a halogen, leading to the formation of 1-azido-2-chloro-4-(halomethyl)benzene. This product would then be a versatile intermediate for further nucleophilic substitution reactions at the benzylic position. nih.gov

Table 4: Hypothetical Side-Chain Functionalization of 1-Azido-2-chloro-4-methylbenzene

Reaction TypeReagentConditionsProduct
OxidationKMnO₄Heat3-Azido-4-chlorobenzoic acid
BrominationN-Bromosuccinimide (NBS)UV light, CCl₄1-Azido-4-(bromomethyl)-2-chlorobenzene

Mechanistic Investigations of Reactions Involving 1 Azido 2 Chloro 4 Methylbenzene

Elucidation of Reaction Pathways and Intermediates

The reactions of 1-azido-2-chloro-4-methylbenzene can proceed through several distinct pathways, principally thermal or photochemical decomposition and cycloaddition reactions. Each pathway involves unique intermediates that dictate the final product distribution.

Decomposition and Nitrene Formation: Upon thermal or photochemical stimulation, aryl azides typically extrude molecular nitrogen (N₂) to generate highly reactive arylnitrene intermediates. worktribe.comresearchgate.net For 1-azido-2-chloro-4-methylbenzene, this decomposition leads to the formation of 2-chloro-4-methylphenylnitrene. This nitrene can exist in two electronic states: a singlet state and a triplet ground state. worktribe.com The singlet nitrene is a closed-shell species that can undergo intramolecular reactions, such as insertion into C-H bonds or ring expansion. The triplet nitrene behaves as a diradical and typically undergoes intermolecular reactions like hydrogen abstraction from the solvent or dimerization to form azo compounds. worktribe.com Chemical activation, where the nitrene is formed with excess energy from the exothermic N₂ extrusion, can influence subsequent reaction channels, although this effect is less pronounced in larger molecules like substituted phenyl azides which can better dissipate the energy. researchgate.net

Cycloaddition Reactions: 1-Azido-2-chloro-4-methylbenzene can participate as a 1,3-dipole in [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes. These reactions, often termed Huisgen cycloadditions, lead to the formation of five-membered heterocyclic rings. The reaction with an alkene yields a triazoline, while reaction with an alkyne produces a 1,2,3-triazole. Mechanistic studies on the addition of aryl azides to norbornene suggest a concerted process. acs.org The reactivity in these cycloadditions is sensitive to the electronic properties of both the azide (B81097) and the dipolarophile. rsc.org

Catalyzed Reaction Pathways: Transition metal catalysts dramatically alter the reaction pathways of aryl azides.

Palladium-Catalyzed Reactions: Palladium catalysts enable cross-coupling reactions. For instance, Pd(0) can catalytically couple azides with isocyanides to form carbodiimides. rsc.org The general mechanism for palladium-catalyzed cross-coupling involves an oxidative addition of a substrate to the Pd(0) center, followed by transmetalation (if a second coupling partner is involved) and reductive elimination to yield the product and regenerate the catalyst. youtube.comresearchgate.net In some cases, particularly under photoactivation, radical intermediates can be formed through homolysis of Ar–Pd bonds. nih.gov

Copper-Catalyzed Reactions: Copper(I) is renowned for catalyzing the azide-alkyne cycloaddition (CuAAC), which selectively produces 1,4-disubstituted triazoles. The mechanism is not concerted but proceeds stepwise. It involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govrsc.org Copper can also mediate amination reactions of aryl halides with sodium azide, where nitrene intermediates are implicated. acs.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts, such as [Cp*RuCl] complexes, also catalyze the azide-alkyne cycloaddition (RuAAC) but yield the 1,5-disubstituted triazole regioisomer, complementary to the CuAAC reaction. nih.govorganic-chemistry.orgchalmers.se The proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govresearchgate.net This intermediate then undergoes reductive elimination to release the triazole product and regenerate the active catalyst. nih.govresearchgate.net

Kinetic and Thermodynamic Studies of Transformations

The kinetics and thermodynamics of reactions involving 1-azido-2-chloro-4-methylbenzene are influenced by its specific substitution pattern. While precise data for this compound is scarce, studies on related aryl azides provide a basis for understanding its reactivity. The electron-withdrawing chloro group is expected to enhance the electrophilicity of the azide, while the electron-donating methyl group may have an opposing effect.

Kinetic studies on the nucleophilic substitution of O-aryl thionobenzoates have shown that the azide ion is a highly effective nucleophile, attributed to its high polarizability. nih.gov In cycloaddition reactions, the reactivity of aryl azides is enhanced by electron-withdrawing substituents. rsc.org The azide group itself has been characterized as inductively withdrawing but with a negligible resonance contribution in phenols, though it can act as a π-donor in other systems, showcasing a "chameleonic" electronic behavior. acs.orgpurdue.edu

The thermal decomposition of azides is a key process whose kinetics are substituent-dependent. For the addition of aryl azides to norbornene, kinetic data supports a concerted mechanism. acs.org The table below presents thermodynamic and kinetic data for prototypic reactions of phenyl azide, which serves as a model for 1-azido-2-chloro-4-methylbenzene.

Reaction TypeModel SystemParameterValueReference
Nitrene Ring ExpansionSinglet Phenylnitrene → KetenimineActivation Energy (Ea)5.6 ± 0.3 kcal/mol acs.org
Uncatalyzed CycloadditionPhenyl Azide + AlkyneActivation Energy (ΔE‡)~18.5 kcal/mol rsc.org
Thermal DecompositionIsopropyl Azide → Isopropyl Nitrene + N₂Activation Energy (ΔE)~45.7 kcal/mol rsc.org

For 1-azido-2-chloro-4-methylbenzene, the ortho-chloro group, being electron-withdrawing, would likely lower the activation barrier for reactions where the azide acts as an electrophile, such as in many cycloadditions. Conversely, the para-methyl group donates electron density, which could slightly decrease the rate of such reactions. The net effect on kinetics will depend on the balance of these inductive and resonance effects within the specific transition state of a given transformation.

Identification of Transition States and Energetic Profiles

Computational chemistry has been instrumental in mapping the energetic landscapes of aryl azide reactions, including the characterization of transition states.

Nitrene Formation and Rearrangement: The thermal decomposition of organic azides to form nitrenes is the rate-determining step in many of their reactions. rsc.org For isopropyl azide, the formation of the singlet nitrene has a calculated activation barrier of approximately 45.7 kcal/mol. rsc.org Once formed, the arylnitrene can undergo further reactions. Computational studies on singlet phenylnitrene reveal a barrier of about 5.8 kcal/mol for its ring expansion to a ketenimine, which is in excellent agreement with experimental values. acs.org

Cycloaddition Reactions: For the uncatalyzed [3+2] cycloaddition between an aryl azide and an alkyne, the reaction proceeds through a single, highly synchronous transition state. rsc.orgrsc.org The activation energies are relatively high, explaining the need for elevated temperatures for these reactions to proceed at a reasonable rate. rsc.org

Catalyzed Pathways: Catalysts provide alternative reaction pathways with significantly lower activation barriers.

In the RuAAC , DFT calculations support a mechanism involving an oxidative coupling followed by a rate-determining reductive elimination step. nih.govresearchgate.net The transition state for C-N bond formation involves the nucleophilic attack of the coordinated alkyne on the terminal nitrogen of the azide. chalmers.se

The energetic profiles for key reactions of a model aryl azide are summarized in the table below. The substituents on 1-azido-2-chloro-4-methylbenzene will modulate these values. The electron-withdrawing chloro group is expected to stabilize transition states with developing negative charge on the aromatic ring, while the methyl group would have a destabilizing effect on such structures.

Reaction / ProcessModel SystemCalculated Activation Barrier (kcal/mol)Method/Reference
Uncatalyzed [3+2] CycloadditionPhenyl Azide + Ethylene~20 kcal/molMEDT rsc.org
Uncatalyzed [3+2] CycloadditionPhenyl Azide + Propyne18.5 - 18.8 kcal/molDFT rsc.org
Nitrene Formation (Singlet)Isopropyl Azide45.75 kcal/molCASSCF/MS-CASPT2 rsc.org
Nitrene RearrangementSinglet Phenylnitrene~5.8 kcal/molCASPT2 (Corrected) acs.org

Influence of Solvent and Catalyst on Reaction Mechanisms

Influence of Solvent: The solvent can significantly influence the mechanism and outcome of reactions involving 1-azido-2-chloro-4-methylbenzene. In thermal decompositions, the solvent can act as a reactant. For example, the triplet nitrene intermediate can abstract hydrogen atoms from hydrocarbon solvents to form an amine (2-chloro-4-methylaniline). worktribe.com The polarity of the solvent can also affect reaction rates. In the Winstein rearrangement of allylic azides, the rate increases with solvent polarity, though the effect is less pronounced than in fully ionic reactions, suggesting a concerted mechanism with a cyclic transition state. nih.gov In some cases, solvent evolution from a crystal can induce decomposition at lower temperatures by creating defects in the crystal lattice. rsc.org However, for many concerted reactions like 1,3-dipolar cycloadditions, the solvent effect on the rate is often modest. acs.org

Influence of Catalyst: Catalysts offer powerful control over the reactivity and selectivity of aryl azides by changing the fundamental reaction mechanism.

Copper (Cu): Copper(I) catalysts are central to "click chemistry," specifically the CuAAC reaction. The catalyst's role is to form a copper-acetylide intermediate, which then undergoes a stepwise reaction with the azide. nih.govrsc.org This mechanism circumvents the high activation barrier of the uncatalyzed thermal cycloaddition and provides exclusive formation of the 1,4-regioisomer.

Ruthenium (Ru): Ruthenium(II) complexes, such as Cp*RuCl(PPh₃)₂, catalyze the azide-alkyne cycloaddition to selectively form the 1,5-regioisomer. nih.govorganic-chemistry.org The mechanism does not involve a metal acetylide but proceeds through a ruthenacycle intermediate formed by oxidative coupling. chalmers.seresearchgate.net This pathway is tolerant of a wider range of functional groups and can be used with internal alkynes, which are often unreactive in CuAAC. organic-chemistry.org

Palladium (Pd): Palladium catalysts are versatile for various transformations. Pd(0) complexes can catalyze the azidation of allylic esters to form allyl azides. acs.org They also facilitate cross-coupling reactions, such as the reaction of azides with isocyanides. rsc.org The catalytic cycle typically involves oxidative addition of the substrate to Pd(0), followed by further steps and a final reductive elimination that regenerates the Pd(0) catalyst. youtube.com

Spectroscopic and Structural Elucidation of Novel Derivatives from 1 Azido 2 Chloro 4 Methylbenzene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural assignment of derivatives of 1-azido-2-chloro-4-methylbenzene.

In ¹H NMR spectroscopy , the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a wealth of structural information. For a typical derivative, the aromatic protons will appear in the downfield region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants (J-values) are influenced by the nature and position of substituents on the benzene (B151609) ring. The methyl group protons are expected to appear as a singlet in the upfield region, typically around 2.3-2.4 ppm.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbon atom attached to the azide (B81097) group (C-N₃) and the carbon atom bonded to the chlorine atom (C-Cl) will have characteristic chemical shifts. Aromatic carbons typically resonate in the range of 110-160 ppm. The methyl carbon will appear at a much higher field, usually around 20 ppm. For instance, in a related compound, 1-azido-4-methylbenzene, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 137.1 (C-N₃), 134.6 (C-CH₃), 130.4 (Ar-C), 118.9 (Ar-C), and 20.9 (CH₃). The interpretation of ¹³C NMR spectra for methylbenzene shows that the ring carbons can occupy four different positions, resulting in five distinct chemical shift lines, including the methyl group carbon. docbrown.info

The effect of solvents on NMR chemical shifts can also be a useful diagnostic tool. Studies on similar compounds, such as 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, have shown that changing the solvent from a high-polarity one like DMSO-d₆ to a low-polarity one like CDCl₃ can induce significant changes in chemical shifts, which can aid in signal assignment. researchcommons.orgresearchgate.net

Table 1: Representative ¹H NMR Data for Substituted Benzene Derivatives

Compound MoietyProtonChemical Shift (δ, ppm)Multiplicity
4-MethylphenylAr-H7.0 - 7.3m
CH₃2.3 - 2.4s
2-ChlorophenylAr-H7.2 - 7.5m

Note: 'm' denotes a multiplet and 's' denotes a singlet. The exact chemical shifts and multiplicities will vary depending on the full structure of the derivative.

Table 2: Representative ¹³C NMR Data for Substituted Benzene Derivatives

Compound MoietyCarbonChemical Shift (δ, ppm)
4-MethylphenylC-CH₃~135
Ar-C129 - 130
Ar-C-H118 - 120
CH₃~21
2-ChlorophenylC-Cl~133
Ar-C127 - 131

Note: These are approximate chemical shift ranges and will be influenced by the other substituents on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For derivatives of 1-azido-2-chloro-4-methylbenzene, techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. For example, the molecular weight of the parent compound, 1-azido-2-chloro-4-methylbenzene, is 167.59 g/mol .

The fragmentation pattern is a unique fingerprint of a molecule. For aryl azides, a characteristic fragmentation pathway is the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. This results in the formation of a nitrene intermediate, which can then undergo further rearrangements and fragmentations. The presence of the chlorine atom will also be evident in the mass spectrum due to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to M⁺ and M+2 peaks.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For derivatives of 1-azido-2-chloro-4-methylbenzene, IR spectroscopy is particularly useful for confirming the presence of the azide (N₃) and chloro (C-Cl) groups, as well as characterizing the aromatic ring.

The most prominent and diagnostic absorption for the azide group is the strong, sharp band corresponding to the asymmetric stretching vibration (νas) of the N=N=N bond, which typically appears in the region of 2100-2160 cm⁻¹. researchcommons.orgresearchgate.net The symmetric stretching vibration (νs) is usually weaker and appears around 1250-1350 cm⁻¹. researchgate.net The bending vibration of the azide group is observed at a lower frequency, typically around 600-700 cm⁻¹.

The C-Cl stretching vibration is found in the fingerprint region of the IR spectrum, generally between 850 and 550 cm⁻¹. orgchemboulder.comresearchgate.netlibretexts.org The exact position of this band can be influenced by the substitution pattern on the aromatic ring.

The aromatic ring itself gives rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations (often referred to as "oop") between 900 and 675 cm⁻¹, which can provide information about the substitution pattern of the benzene ring. libretexts.org

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeFrequency Range (cm⁻¹)Intensity
Azide (N₃)Asymmetric Stretch2100 - 2160Strong, Sharp
Symmetric Stretch1250 - 1350Weak to Medium
Aromatic C-HStretch3000 - 3100Medium to Weak
Aromatic C=CStretch1400 - 1600Medium to Weak
C-ClStretch550 - 850Medium to Strong
Methyl C-HStretch2850 - 2960Medium

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation of Solid Products

The crystal structure can confirm the connectivity of atoms, the stereochemistry of the molecule, and reveal intermolecular interactions such as hydrogen bonding and π-π stacking. For example, in the crystal structure of a related compound, 4-(2-azido-phenyl)-5-benzoyl-2-(1H-indol-3-yl)-1H-pyrrole-3-carbonitrile, the azide group was found to be nearly coplanar with its attached benzene ring. nih.gov Such detailed structural information is invaluable for understanding the physical and chemical properties of the novel derivatives.

Advanced Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

The study of chemical reactions often requires techniques that can monitor the progress of the reaction in real-time and detect short-lived intermediates. Advanced spectroscopic techniques are crucial for gaining a deeper understanding of the reaction mechanisms involving derivatives of 1-azido-2-chloro-4-methylbenzene.

Stopped-flow spectroscopy , often coupled with UV-Visible or FT-IR detection, allows for the study of fast reactions in solution. perkinelmer.com By rapidly mixing the reactants and monitoring the spectral changes over time, the kinetics of the reaction can be determined, and transient species may be observed.

In situ Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool for reaction monitoring. It allows for the real-time observation of changes in the IR spectrum of the reaction mixture, providing information about the consumption of reactants and the formation of products and intermediates. ugent.be This is particularly useful for tracking the disappearance of the strong azide stretching band as the reaction proceeds.

Furthermore, techniques such as 2D-IR spectroscopy are emerging as powerful methods for studying the structure and dynamics of molecules, including those with azide labels, in complex environments. chemrxiv.org These advanced methods provide a more detailed picture of the molecular interactions and transformations that occur during a chemical reaction.

Theoretical and Computational Chemistry Studies of 1 Azido 2 Chloro 4 Methylbenzene

Electronic Structure Analysis and Reactivity Predictions

Electronic structure analysis investigates the distribution of electrons within a molecule. For 1-azido-2-chloro-4-methylbenzene, this would involve calculating properties such as molecular orbital energies, electron density distribution, and the molecular electrostatic potential (MEP).

Electron Density: Mapping the electron density would reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The azide (B81097) group (-N₃) and the chlorine atom (-Cl) are strongly electron-withdrawing, which would significantly influence the electron density on the benzene (B151609) ring. The methyl group (-CH₃) is a weak electron-donating group.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would likely be concentrated around the terminal nitrogen atoms of the azide group and the chlorine atom, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack.

These analyses allow for powerful reactivity predictions. For instance, they could predict the most likely sites for protonation, the regioselectivity of cycloaddition reactions involving the azide group, or the susceptibility of the C-Cl bond to nucleophilic substitution.

Frontier Molecular Orbital (FMO) Theory and Reaction Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

HOMO & LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). youtube.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more reactive.

Reaction Selectivity: In a potential reaction, such as a [3+2] cycloaddition (a common reaction for azides), FMO theory can predict the outcome. wikipedia.org The reaction's feasibility is determined by the energetic favorability of the HOMO-LUMO interaction between the azide and another reactant (the dipolarophile). wpmucdn.comyoutube.com The spatial distribution (shape and phase) of the HOMO and LUMO lobes on the azide group would determine the stereoselectivity and regioselectivity of the resulting triazole product.

A computational study on 1-azido-2-chloro-4-methylbenzene would calculate the energies and visualize the shapes of its HOMO and LUMO, providing the data needed to predict its behavior in various pericyclic reactions.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energy Landscapes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to investigate the electronic structure and, crucially, the mechanisms of chemical reactions. DFT calculations can be used to map out the entire energy landscape of a reaction.

For 1-azido-2-chloro-4-methylbenzene, DFT could be used to study:

Reaction Pathways: For a reaction like the thermal decomposition (which involves the loss of N₂) or a cycloaddition, DFT can identify the structures of reactants, transition states, intermediates, and products.

Activation Energies: By calculating the energy of the transition state relative to the reactants, DFT determines the activation energy barrier. This value is directly related to the reaction rate; a higher barrier means a slower reaction.

Thermochemistry: DFT can calculate the enthalpy and Gibbs free energy changes for a reaction, predicting whether it is thermodynamically favorable (exergonic) or unfavorable (endergonic).

For example, a DFT study could compare the activation barriers for different cycloaddition pathways, explaining why one product isomer is formed preferentially over another. Such calculations have been performed for related chlorotoluene and azide compounds to understand their properties. dtic.milnih.gov

Table 1: Illustrative Data from a Hypothetical DFT Study (Note: This table is for illustrative purposes only as no specific data exists in the literature for this compound.)

Reaction ParameterHypothetical Value (kJ/mol)Significance
Activation Energy (Cycloaddition)65Predicts the rate of the cycloaddition reaction.
Reaction Energy (Cycloaddition)-120Shows the reaction is thermodynamically favorable.
Activation Energy (N₂ extrusion)150Predicts the temperature at which the compound might decompose.

Conformational Analysis and Molecular Dynamics Simulations

While the benzene ring is planar, the substituents can rotate. Conformational analysis would explore the different spatial arrangements of the azide group relative to the plane of the ring and the rotation of the methyl group. DFT calculations could determine the relative energies of these different conformers to identify the most stable (lowest energy) structure.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govresearchgate.net An MD simulation of 1-azido-2-chloro-4-methylbenzene would provide a "movie" of its atomic motions, offering insights into:

Flexibility: How the azide and methyl groups move and rotate at different temperatures.

Intermolecular Interactions: In a simulated liquid or solid state, MD can reveal how molecules of 1-azido-2-chloro-4-methylbenzene interact with each other or with solvent molecules. This is crucial for understanding its physical properties like boiling point and solubility.

Stability: MD simulations can suggest whether certain conformations are stable over time or if the molecule is likely to undergo spontaneous changes. nih.gov

Substituent Effects on Electronic Properties and Reactivity Profiles

The specific arrangement of the chloro, azido (B1232118), and methyl groups on the benzene ring creates a unique electronic environment. A computational study would systematically analyze the role of each substituent.

Electron-Withdrawing vs. Donating: The strongly electron-withdrawing azide and chloro groups decrease the electron density on the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to toluene (B28343) itself. The methyl group provides a small counteracting electron-donating effect.

Steric Effects: The chlorine atom at position 2 is ortho to the azide group at position 1. This proximity could cause steric hindrance, potentially influencing the preferred conformation of the azide group and affecting its ability to react with bulky reagents.

Applications of 1 Azido 2 Chloro 4 Methylbenzene As a Synthetic Building Block

Precursor to Nitrogen-Containing Heterocyclic Compounds

The azide (B81097) functionality in 1-azido-2-chloro-4-methylbenzene is a key reactive handle for the synthesis of a range of nitrogen-containing heterocycles. The most prominent application lies in its ability to undergo [3+2] cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.orgnih.gov This reaction class provides an efficient and highly regioselective pathway to various five-membered heterocyclic rings.

Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, enabling the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org In this reaction, 1-azido-2-chloro-4-methylbenzene would react with a terminal alkyne in the presence of a copper(I) catalyst to yield a substituted triazole. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Reactant 1Reactant 2CatalystProduct
1-Azido-2-chloro-4-methylbenzeneTerminal Alkyne (R-C≡CH)Copper(I) salt1-(2-Chloro-4-methylphenyl)-4-substituted-1H-1,2,3-triazole

Indazoles: While direct synthesis from 1-azido-2-chloro-4-methylbenzene is less commonly documented, the azide group can be a precursor to functionalities that facilitate indazole formation. For instance, intramolecular cyclization of ortho-substituted aryl azides can lead to indazole derivatives. Theoretical pathways could involve the in-situ generation of a nitrene from the azide, followed by insertion into a C-H bond of an appropriately positioned ortho-substituent.

Pyrroles: The synthesis of pyrroles from azides can be achieved through various methods, often involving multi-step sequences. One potential route involves the reaction of an azide with a 1,3-dicarbonyl compound or its equivalent, which after a series of steps including reduction and cyclization, can lead to the formation of a pyrrole (B145914) ring.

Intermediate in Multi-Step Organic Synthesis for Complex Molecular Scaffolds

The utility of 1-azido-2-chloro-4-methylbenzene extends beyond the direct synthesis of simple heterocycles. It serves as a crucial intermediate in more elaborate, multi-step synthetic sequences aimed at constructing complex molecular architectures. The azide group can be transformed into other functional groups, such as amines via reduction, which then allows for a diverse array of subsequent chemical modifications. This versatility is paramount in the total synthesis of natural products and the creation of novel drug candidates. chemrxiv.org

The presence of the chloro and methyl groups on the benzene (B151609) ring provides additional sites for functionalization or can be used to modulate the electronic properties and steric environment of the molecule, influencing the outcome of subsequent reactions. The strategic placement of these substituents is critical in directing the assembly of intricate molecular scaffolds.

Use in Scaffold Diversification and Library Synthesis for Chemical Research

In modern drug discovery and chemical biology, the generation of molecular libraries with diverse structures is essential for identifying new lead compounds. mdpi.com 1-Azido-2-chloro-4-methylbenzene is an attractive starting point for scaffold diversification due to the reliable and orthogonal reactivity of its azide group. nih.gov

Through click chemistry, a core scaffold derived from 1-azido-2-chloro-4-methylbenzene can be readily functionalized with a wide array of alkyne-containing building blocks. This modular approach allows for the rapid generation of a large number of distinct compounds from a common precursor, facilitating the exploration of structure-activity relationships (SAR). The resulting libraries of triazole-containing compounds can then be screened for biological activity against various targets.

Core ScaffoldDiversification ReactantReaction TypeResulting Library
1-Azido-2-chloro-4-methylbenzeneLibrary of Terminal AlkynesCuAACLibrary of 1-(2-Chloro-4-methylphenyl)-4-substituted-1H-1,2,3-triazoles

Development of Novel Reagents and Ligands

The unique electronic and steric properties conferred by the chloro and methyl substituents on the phenyl ring of 1-azido-2-chloro-4-methylbenzene, combined with the versatile chemistry of the azide group, make it a valuable precursor for the development of novel reagents and ligands.

For example, the corresponding triazole derivatives formed via click chemistry can act as ligands for metal catalysts. The nitrogen atoms in the triazole ring can coordinate to metal centers, and the substituents on the phenyl ring can be used to fine-tune the steric and electronic properties of the resulting metal complex, potentially leading to catalysts with enhanced activity or selectivity for specific organic transformations.

Future Research Directions and Perspectives for 1 Azido 2 Chloro 4 Methylbenzene Chemistry

Exploration of Green Chemistry Methodologies for Synthesis and Transformations

Future research will likely prioritize the development of environmentally benign methods for the synthesis and subsequent reactions of 1-azido-2-chloro-4-methylbenzene. Key areas of investigation will include the use of greener solvents, the reduction of hazardous reagents, and the implementation of energy-efficient processes.

One promising approach is the adoption of water as a reaction solvent. Research has demonstrated the successful synthesis of various aryl azides in water at room temperature from diazonium salts and hydroxylammonium chloride, offering a simple, robust, and scalable "green" procedure. acs.orgacs.org Another sustainable strategy involves the synthesis of aromatic azides from arenediazonium tosylates and sodium azide (B81097) in water, which notably avoids the need for metal catalysts and often yields clean products without extensive purification. researchgate.netnih.gov These methods present a significant improvement over traditional syntheses that may employ hazardous organic solvents and reagents.

The following table summarizes potential green synthesis strategies applicable to 1-azido-2-chloro-4-methylbenzene:

StrategyPrecursorReagentsSolventKey Advantages
Diazotization/Azidation2-Chloro-4-methylanilineNaNO₂, Hydroxylammonium ChlorideWaterRoom temperature, simple, robust, scalable acs.orgacs.org
Azidation of Diazonium Salt2-Chloro-4-methylbenzenediazonium TosylateSodium AzideWaterRoom temperature, metal-free, high purity researchgate.netnih.gov
Proline-Promoted Coupling2-Chloro-1-iodo-4-methylbenzeneSodium Azide, CuIEthanol/WaterLow temperature, good yields youtube.com

Further research could focus on optimizing these methods for 1-azido-2-chloro-4-methylbenzene and exploring other green alternatives, such as microwave-assisted synthesis to reduce reaction times and energy consumption. acs.org

Development of Catalytic Asymmetric Reactions Utilizing the Compound

The development of catalytic asymmetric reactions involving 1-azido-2-chloro-4-methylbenzene is a significant frontier. Such reactions would enable the synthesis of chiral molecules with high enantioselectivity, which is crucial for applications in medicinal chemistry and materials science.

A key area of opportunity lies in the catalytic asymmetric amination of C–H bonds. While challenging, rhodium(II) complexes have been shown to catalyze the intramolecular amination of unactivated aliphatic C–H bonds using both electron-rich and electron-poor aryl azides as the nitrogen source. nih.govacs.org Future work could explore the development of chiral rhodium catalysts for the intermolecular C-H amination of various substrates using 1-azido-2-chloro-4-methylbenzene, which would provide direct access to chiral aniline (B41778) derivatives.

Another avenue is the development of asymmetric aziridination reactions. nih.gov Chiral catalysts could be designed to react with alkenes and 1-azido-2-chloro-4-methylbenzene to produce optically active N-aryl aziridines, which are valuable building blocks in organic synthesis. The design of such catalysts could be guided by principles from existing systems, such as those based on chiral diimines or phosphoric acids. scienceopen.comnih.govresearchgate.net

The table below outlines potential catalytic asymmetric reactions for future investigation:

Reaction TypeSubstrateCatalyst TypePotential Chiral Product
C-H AminationAlkanes, ArenesChiral Rhodium or Iron ComplexesChiral amines and anilines nih.govnih.gov
AziridinationAlkenesChiral Transition Metal ComplexesChiral N-aryl aziridines nih.gov
Aza-Darzens ReactionAldehydes, DiazoacetatesChiral Brønsted AcidsChiral N-aryl aziridine (B145994) carboxylates scienceopen.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and reactions of 1-azido-2-chloro-4-methylbenzene into flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. Organic azides are known to be potentially hazardous, and flow chemistry minimizes these risks by using small reaction volumes and enabling precise control over reaction parameters. nih.govrsc.org

Researchers have already developed flow processes for the synthesis of aryl azides, which can be integrated into multistep sequences for the automated production of more complex molecules like triazoles. nih.govnih.gov These systems can incorporate in-line purification steps, leading to high-purity products without the need for manual handling of intermediates. nih.gov The use of monolithic azide reagents in flow reactors further enhances the safety and convenience of these processes. rsc.org

A novel approach that could be adapted for 1-azido-2-chloro-4-methylbenzene involves the generation of functionalized aryl azides through the reaction of organolithium species in flow microreactors. researchgate.netresearchgate.net This method allows for the introduction of various functional groups onto the aromatic ring in a highly controlled manner. Photochemical reactions of aryl azides, such as their conversion to azepinones, have also been successfully performed in continuous flow, offering improved yields and selectivity by minimizing secondary photochemical reactions. acs.orgrsc.org

Future research in this area could focus on developing a fully automated, multistep flow synthesis platform that starts from a simple precursor and delivers highly functionalized derivatives of 1-azido-2-chloro-4-methylbenzene.

Discovery of Unprecedented Reactivity Modes for Its Functional Groups

Exploring novel reactivity modes of the functional groups in 1-azido-2-chloro-4-methylbenzene could lead to the discovery of new chemical transformations and the synthesis of unique molecular architectures. The interplay between the azide, chloro, and methyl groups, along with their electronic and steric effects, could give rise to unprecedented reactivity.

One area of interest is the study of unusually functionalized azides. For instance, research on organic azides bearing an adjacent functional group has revealed a variety of intramolecular and intermolecular subsequent reactions. researchgate.net The specific substitution pattern of 1-azido-2-chloro-4-methylbenzene could be exploited to design novel cascade reactions.

The transformation of the aryl azide moiety itself is a rich area for exploration. For example, a protocol for the conversion of aryl azides into 2-aminopyridines using blue light and oxygen has been reported, which involves a nitrogen insertion into the benzene (B151609) ring followed by oxidative carbon extrusion. researchgate.net Applying this to 1-azido-2-chloro-4-methylbenzene could yield novel substituted aminopyridines.

Furthermore, the steric hindrance provided by the ortho-chloro and meta-methyl groups could influence the reactivity of the azide group. Sterically hindered aryl azides have shown enhanced reactivity in certain cycloaddition reactions due to distortion of the azide group, which disrupts resonance with the aryl ring. nih.gov This principle could be harnessed to achieve selective reactions of 1-azido-2-chloro-4-methylbenzene.

Computational Design of Advanced Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for designing and understanding advanced chemical transformations involving 1-azido-2-chloro-4-methylbenzene. researchgate.net In silico studies can predict reaction pathways, transition states, and the influence of substituents on reactivity, thereby guiding experimental efforts.

DFT calculations have been used to study the ambiphilic nature of phenyl azide in 1,3-dipolar cycloadditions, providing insights into the factors that control reactivity. acs.orgnih.gov Such studies could be extended to 1-azido-2-chloro-4-methylbenzene to understand how the chloro and methyl substituents modulate the electronic properties and reactivity of the azide group. This knowledge would be invaluable for designing novel cycloaddition reactions with specific substrates.

Computational methods can also be employed to design catalysts for new reactions. For instance, in silico catalyst design can help identify promising candidates for asymmetric transformations by modeling catalyst-substrate interactions. researchgate.netrsc.org This approach could accelerate the development of chiral catalysts for the asymmetric reactions of 1-azido-2-chloro-4-methylbenzene discussed in section 8.2.

Moreover, computational studies can predict the activation temperatures of aryl azides for nitrene formation, which is influenced by the electronic nature of the substituents. rsc.org This information is crucial for designing controlled thermal or photochemical reactions of 1-azido-2-chloro-4-methylbenzene.

The following table highlights areas where computational design can drive future research:

Research AreaComputational MethodObjective
Cycloaddition ReactionsDFT, MEDTPredict reactivity and regioselectivity with various dipolarophiles acs.orgresearchgate.netresearchgate.net
Catalytic Asymmetric ReactionsDFT, Molecular DynamicsDesign chiral catalysts and predict enantioselectivity researchgate.netrsc.org
Thermal/Photochemical ReactionsDFTPredict activation energies and reaction pathways for nitrene formation rsc.org
Novel ReactivityDFTElucidate mechanisms of unprecedented transformations researchgate.net

By leveraging the predictive power of computational chemistry, researchers can more efficiently explore the vast chemical space of 1-azido-2-chloro-4-methylbenzene and unlock its full potential in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-azido-2-chloro-4-methylbenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via diazotization of 2-chloro-4-methylaniline followed by azide substitution. Key parameters include temperature control (<5°C during diazotization) and stoichiometric ratios (e.g., NaN₃:amine = 1.2:1). Yield optimization requires monitoring pH (maintained at 4–6 using HCl/NaNO₂) and reaction time (typically 2–4 hours) .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., singlet for methyl group at δ 2.35 ppm) and IR (azide stretch at ~2100 cm1^{-1}) .

Q. How can spectroscopic techniques resolve structural ambiguities in azide-containing aromatic systems?

  • Approach : Combine 13C^{13}C-NMR to distinguish substituent effects (e.g., deshielding of C-azide at ~120 ppm) and mass spectrometry (EI-MS for molecular ion [M]+^+ at m/z 181.6). Overlapping signals in aromatic regions may require 2D-COSY or HSQC for resolution .

Q. What safety protocols are critical when handling 1-azido-2-chloro-4-methylbenzene?

  • Guidelines : Use explosion-proof equipment due to azide instability. Avoid contact with heavy metals or strong acids. Store in amber vials at –20°C under inert gas (N₂/Ar). Waste must be neutralized with NaNO₂/urea before disposal .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for azide-functionalized benzene derivatives?

  • DoE Framework : Apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, a 23^3 factorial design revealed that DMF as solvent increased azide substitution efficiency by 18% compared to THF. Response surfaces can identify interactions between variables (e.g., temperature × pH) .
  • Case Study : A Plackett-Burman design reduced reaction time from 6 hours to 3.5 hours while maintaining >90% yield .

Q. How do competing reaction pathways (e.g., dimerization vs. substitution) affect synthetic outcomes, and how can they be mitigated?

  • Analysis : Track intermediates via in situ FTIR or HPLC. For instance, excess NaN₃ suppresses dimerization by favoring azide nucleophilicity. Kinetic studies (Eyring plots) show dimerization activation energy (~45 kJ/mol) is higher than substitution (~32 kJ/mol), suggesting lower temperatures favor desired pathways .

Q. What computational methods predict the stability and reactivity of 1-azido-2-chloro-4-methylbenzene under varying conditions?

  • Tools : Use DFT (B3LYP/6-31G*) to calculate bond dissociation energies (BDEs). The N–N bond in the azide group has a BDE of ~150 kJ/mol, indicating thermal sensitivity above 80°C. MD simulations (ReaxFF) model decomposition pathways, revealing HCl release as a major side reaction .

Q. How can contradictions in literature data on azide decomposition kinetics be resolved?

  • Resolution : Compare experimental setups (e.g., solvent purity, light exposure). For example, discrepancies in half-life (t₁/₂ = 12–48 hours at 25°C) arise from trace metal contaminants. Use chelating agents (EDTA) or conduct studies under strict anaerobic conditions .

Q. What strategies enhance the compound’s utility in click chemistry or photochemical applications?

  • Functionalization : Modify the methyl group via Friedel-Crafts alkylation to introduce photoactive moieties (e.g., anthracene). Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) achieves >95% conversion with TBTA ligand in DMSO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.